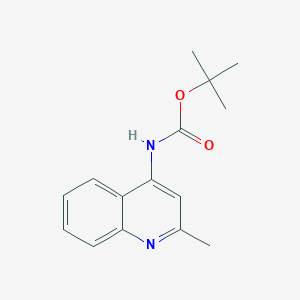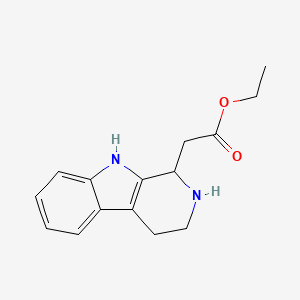![molecular formula C13H12N4O2 B11859808 1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11859808.png)
1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a heterocyclic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[3,4-d]pyrimidine core substituted with a 4-methoxy-2-methylphenyl group. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activities.
Métodos De Preparación
The synthesis of 1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves multi-step organic reactions. One common synthetic route includes the condensation of 4-methoxy-2-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized with ethyl acetoacetate under acidic conditions to yield the pyrazolone derivative. Finally, the pyrazolone is reacted with guanidine carbonate to form the desired pyrazolo[3,4-d]pyrimidine core .
Industrial production methods for this compound may involve optimization of reaction conditions to enhance yield and purity. This includes controlling temperature, pH, and reaction time, as well as employing purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyrazolo[3,4-d]pyrimidine core, allowing for the introduction of various substituents. Common reagents include alkyl halides and acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can introduce alkyl or acyl groups at specific positions on the pyrazolo[3,4-d]pyrimidine core .
Aplicaciones Científicas De Investigación
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and reaction mechanisms.
Biology: In biological research, the compound has been investigated for its potential as an enzyme inhibitor.
Medicine: The compound’s potential therapeutic applications include its use as an anticancer agent.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mecanismo De Acción
The mechanism of action of 1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with molecular targets and pathways within cells. The compound has been shown to inhibit Bruton’s tyrosine kinase (BTK), a key enzyme in the B-cell receptor signaling pathway. By inhibiting BTK, the compound disrupts downstream signaling pathways, including the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and NF-κB pathways. This inhibition leads to reduced cell proliferation, increased apoptosis, and decreased survival of cancer cells .
Comparación Con Compuestos Similares
1-(4-Methoxy-2-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can be compared with other pyrazolopyrimidine-based compounds, such as:
1-(4-Methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the methyl group on the phenyl ring, which may affect its reactivity and biological activity.
1-(4-Methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Lacks the methoxy group, potentially altering its chemical properties and interactions with biological targets.
1-(4-Chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one: Contains a chlorine substituent, which can significantly change its reactivity and biological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C13H12N4O2 |
|---|---|
Peso molecular |
256.26 g/mol |
Nombre IUPAC |
1-(4-methoxy-2-methylphenyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H12N4O2/c1-8-5-9(19-2)3-4-11(8)17-12-10(6-16-17)13(18)15-7-14-12/h3-7H,1-2H3,(H,14,15,18) |
Clave InChI |
UJACAIJNEBDRJM-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=CC(=C1)OC)N2C3=C(C=N2)C(=O)NC=N3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


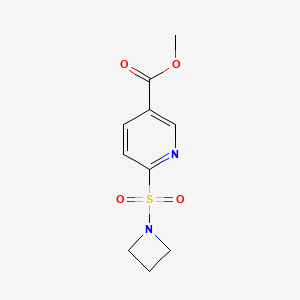
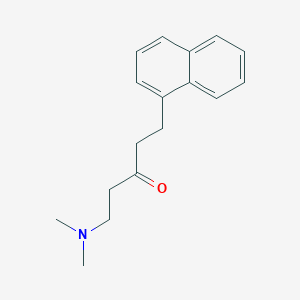
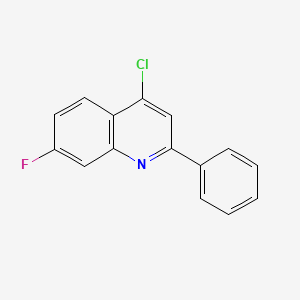

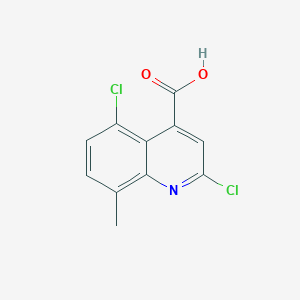
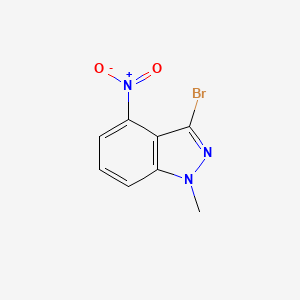
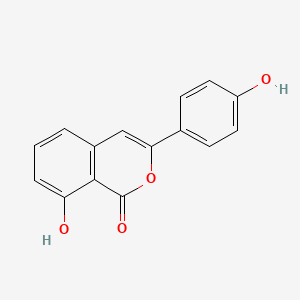
![2-Formyl-3-methyl-1-oxo-1,5-dihydrobenzo[4,5]imidazo[1,2-a]pyridine-4-carbonitrile](/img/structure/B11859784.png)



